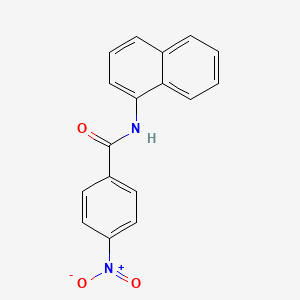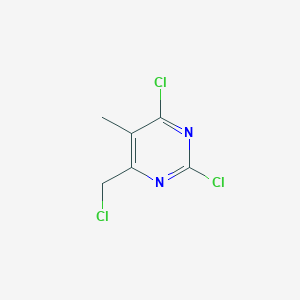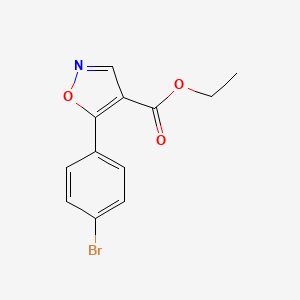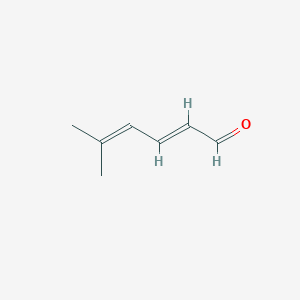
(2E)-5-methyl-2,4-hexadienal
Vue d'ensemble
Description
(2E)-5-methyl-2,4-hexadienal is a naturally occurring organic compound that belongs to the group of aldehydes. It is commonly found in essential oils of various plants, such as basil, coriander, and parsley. This compound has gained interest in the scientific community due to its potential applications in various fields, including food science, pharmacology, and material science.
Mécanisme D'action
The mechanism of action of (2E)-5-methyl-2,4-hexadienal is not fully understood. However, studies have shown that it exerts its effects through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammation. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Biochemical and Physiological Effects
(2E)-5-methyl-2,4-hexadienal has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and induces apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have antimicrobial properties by inhibiting the growth of various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2E)-5-methyl-2,4-hexadienal in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also readily available from natural sources, making it cost-effective. However, one of the limitations is its low solubility in water, which may limit its use in aqueous solutions. In addition, its volatility may make it difficult to handle and store.
Orientations Futures
There are various future directions for the research on (2E)-5-methyl-2,4-hexadienal. One of the areas of interest is its potential use in the development of natural preservatives for food products. It could also be studied further for its potential use in cancer therapy, as well as its anti-inflammatory and antimicrobial properties. In addition, its potential use in material science, such as the development of biosensors and nanomaterials, could also be explored.
Applications De Recherche Scientifique
(2E)-5-methyl-2,4-hexadienal has been extensively studied for its potential applications in various fields. In food science, it is used as a flavoring agent due to its pleasant aroma and taste. It is also used as a natural preservative in food products due to its antimicrobial properties. In pharmacology, this compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. It has also been studied for its potential use in material science, such as the development of biosensors and nanomaterials.
Propriétés
IUPAC Name |
(2E)-5-methylhexa-2,4-dienal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-7(2)5-3-4-6-8/h3-6H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJLBCUBINNBSR-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C/C=C/C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-5-methyl-2,4-hexadienal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



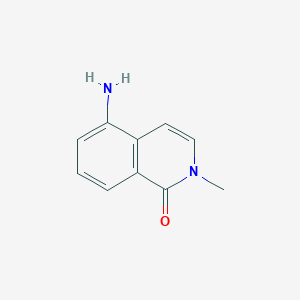
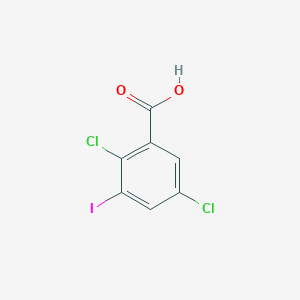

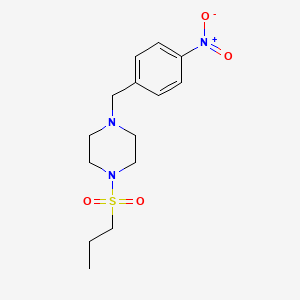
![N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide](/img/structure/B3266574.png)
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)-3-phenylnaphthalen-1-yl]-3-phenylnaphthalene](/img/structure/B3266580.png)
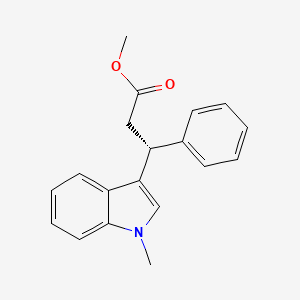

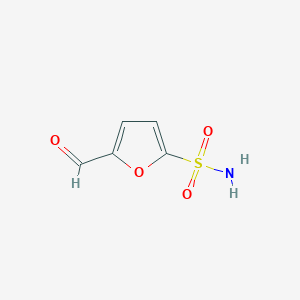
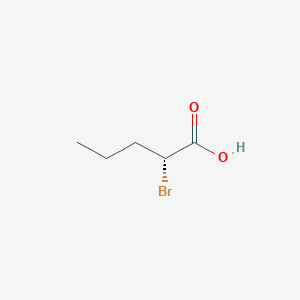
![Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3266614.png)
